molecular formula C41H64O13 B1216067 Narcissiflorine CAS No. 59252-95-8

Narcissiflorine

Cat. No. B1216067
CAS RN: 59252-95-8
M. Wt: 764.9 g/mol
InChI Key: DDHCJXBGKMDIFP-LLUWHUROSA-N
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Description

Synthesis Analysis

The synthesis of narcissiflorine and related compounds involves extracting them from the ethanolic extract of Anemone narcissiflora. These saponins are characterized by their complex glycosidic structures, featuring arabinofuranosyl and glucuronopyranosyl moieties linked to a hydroxy-oleanolic acid core (Masood, Minocha, Tiwari, & Srivastava, 1981).

Molecular Structure Analysis

The molecular structure of narcissiflorine is defined by its triterpenoid skeleton, decorated with sugar residues. Specifically, it is identified as [α-L-arabinofuranosyl-(1→4)-β-D-glucuronopyranosyl-(1→3)]-3β-hydroxy-olean-12-en-28-oic acid, showcasing the intricate glycosidic linkages and functional groups integral to its activity (Masood, Minocha, Tiwari, & Srivastava, 1981).

Chemical Reactions and Properties

Narcissiflorine's chemical reactivity is influenced by its functional groups, including hydroxyl and carboxylic acid moieties. These groups participate in various chemical reactions, such as esterification and glycosidic bond formation, which are crucial for its biological activity. The structural complexity and functional group distribution are key to its interaction with biological targets.

Physical Properties Analysis

While specific details on the physical properties of narcissiflorine, such as melting point, solubility, and optical rotation, are not provided in the accessed literature, these properties are generally influenced by the compound's molecular structure. The presence of multiple hydroxyl groups suggests narcissiflorine's potential solubility in polar solvents.

Chemical Properties Analysis

The chemical properties of narcissiflorine are characterized by its behavior in biological systems, attributable to its saponin structure. Saponins are known for their surface-active properties, which can disrupt cellular membranes and lead to complex biological effects. The specific chemical properties of narcissiflorine, including its bioactivity, are determined by its unique structural features.

Scientific Research Applications

Triterpene Saponins in Anemone Narcissiflora

Narcissiflorine, along with narcissiflorinine and narcissifloridine, are identified as new saponins isolated from Anemone narcissiflora. These compounds are structurally elucidated and contribute to understanding the complex chemical composition of this plant species, which may have implications for its medicinal uses (Masood, Minocha, Tiwari, & Srivastava, 1981).

Antimitotic Properties

Research has revealed that substances like narciclasine, isolated from Narcissus bulbs, possess potent antimitotic properties. This finding is significant for understanding the potential use of these compounds in cancer research and treatment (Ceriotti, 1967).

Antitumor and Anti-Inflammatory Effects

Narciclasine, an isocarbostyril alkaloid discovered in Narcissus species, has been investigated for its selective and potent cytotoxic action on cancer cells. Recent studies have also highlighted its anti-inflammatory properties, particularly in brain tumor models, making it a compound of interest in oncological and inflammatory disease research (Fürst, 2016).

Amaryllidaceae Alkaloids in Cancer Treatment

A comprehensive analysis of Amaryllidaceae alkaloids, such as lycorine and narciclasine, has shown their potential in medicinal applications, especially in treating cancer. The structural diversity of these alkaloids contributes to their varying biological activities, making them valuable in therapeutic research (Evidente & Kornienko, 2009).

Neurological Applications

Galanthamine, derived from Amaryllidaceae plants including Narcissus species, is used in treating neurological degeneration in Alzheimer's disease. This highlights the importance of compounds like narcissiflorine in developing treatments for neurodegenerative conditions (Heinrich & Teoh, 2004).

Pigment Composition in Flower Color

The study of carotenoids and flavonoids in Narcissus cultivars reveals how these compounds influence flower color, offering insights into plant biochemistry and the potential for horticultural applications (Li, Lu, Tang, & Shi, 2015).

Role in Plant Cell Death

Narciclasine's role in inducing programmed cell death in plant cells through oxidative stress and mitochondrial dysfunctions is a vital area of research, contributing to our understanding of plant biology and potentially agricultural practices (Lu, Wan, Wang, Na, Wang, & Bi, 2012).

properties

IUPAC Name

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)27(44)30(31(54-34)32(47)48)53-33-28(45)26(43)22(19-42)51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28+,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHCJXBGKMDIFP-LLUWHUROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974681
Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Narcissiflorine

CAS RN

59252-95-8
Record name Narcissiflorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059252958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
M Masood, PK Minocha, KP Tiwari, KC Srivastava - Phytochemistry, 1981 - Elsevier
… per molecule of narcissiflorine. Therefore, it was concluded that narcissiflorine contains 1 mol … The sequence of the sugar moieties in narcissiflorine was determined by partial hydrolysis …
Number of citations: 17 www.sciencedirect.com
M Hu, K Ogawa, Y Sashida, X Pei-Gen - Phytochemistry, 1995 - Elsevier
… with the isolation and structure determina- narcissiflorine (4), the … led to the isolation of narcissiflorine methyl ester. 17 … side E (1) [10] and its methyl ester (2) [11], narcissiflorine The t 3C …
Number of citations: 87 www.sciencedirect.com
SS Kang, JS Kim, OK Kim, EB Lee - Archives of Pharmacal Research, 1993 - Springer
… acid 28-O-lg-D-glucopyranosyl ester, oleanolic acid 3-O-[3-D-glucuronopyranoside and oleanolic acid 3-Oc~-L-arabinofuranoysyl-(1-~4)-[3-D-glucuronopyranoside(narcissiflorine) on …
Number of citations: 17 link.springer.com
C SUN - Chinese Traditional and Herbal Drugs, 2019 - pesquisa.bvsalud.org
Objective: To study the triterpene saponins of Aralia taibaiensis. Methods The chemical components were separated and purified by Silica gel, Sephadex LH-20, and sp-HPLC; Their …
Number of citations: 1 pesquisa.bvsalud.org
WJ Sun, DK Zhang, ZF Sha, HL Zhang… - Yao xue xue bao= Acta …, 1991 - europepmc.org
Six saponins were isolated from the root bark of Aralia chinensis L.. The three saponins I, II and III were identified as araloside A (I), narcissiflorine (II) and oleanolic acid 3-O-beta-D-…
Number of citations: 10 europepmc.org
T Miyase, N Sutoh, DM Zhang, A Ueno - Phytochemistry, 1996 - Elsevier
… [2] reported the isolation of three oleanane-type triterpene saponins, aralosides A and D and narcissiflorine, from the root barks of this plant. …
Number of citations: 38 www.sciencedirect.com
M Hu, K Konoki, K Tachibana - Biochimica et Biophysica Acta (BBA)-Lipids …, 1996 - Elsevier
The membrane-disrupting activity of 15 triterpenoid saponins, obtained from Chinese plants of the genus Aralia, was investigated using phosphatidylcholine liposomes with and without …
Number of citations: 92 www.sciencedirect.com
NH Tung, TH Quang, NTT Ngan… - Chemical and …, 2011 - jstage.jst.go.jp
… , followed by various silica gel and C-18 reversed-phase columns to afford three new saponins, bifinosides A—C (1—3), and seven known compounds including narcissiflorine methyl …
Number of citations: 21 www.jstage.jst.go.jp
C Rui, LUO Ying-gang, HU Xiao-yu… - … Product Research & …, 2008 - search.ebscohost.com
Nine compounds were isolated from the 95% ethanol extract of the aerial parts of Alus nepalensis D. Don for the first time. On the basis of spectral data or by comparison with authentic …
Number of citations: 6 search.ebscohost.com
TH Chuong Nguyen, GT Kim Lien… - Natural Product …, 2022 - journals.sagepub.com
Background: Aralia armata (Araliaceae) is considered to exhibit effective molluscicidal activity, however, the relationship between the chemical components and molluscicidal activity …
Number of citations: 2 journals.sagepub.com

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